

Spectroscopic Characterization of 4-Amino-3-chlorophenol: A Comparative Guide

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This guide provides a comprehensive spectroscopic characterization of **4-Amino-3-chlorophenol**, a crucial intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, this document offers a comparative analysis of its spectroscopic properties against relevant alternatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Amino-3-chlorophenol** and three alternative compounds: 4-Aminophenol, 3-Chlorophenol, and 2-Amino-4-chlorophenol. This allows for a direct comparison of their structural features as revealed by various analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])



Compound	Aromatic Protons	-OH Proton	-NH₂ Protons	Solvent
4-Amino-3- chlorophenol	7.15 (d, J=2.8 Hz, 1H), 6.83 (d, J=8.5 Hz, 1H), 6.72 (dd, J=8.5, 2.8 Hz, 1H)	9.5 (br s, 1H)	5.0 (br s, 2H)	DMSO-d ₆
4-Aminophenol	6.48–6.50 (d, J=10 Hz, 2H), 6.42–6.44 (d, J=10 Hz, 2H)[1]	8.37 (s, 1H)[1]	4.38 (s, 2H)[1]	DMSO-d ₆ [1]
3-Chlorophenol	7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H)	5.30 (s, br, 1H)	-	CDCl₃
2-Amino-4- chlorophenol	6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H)[1]	9.25 (s, 1H)[1]	4.80 (s, 2H)[1]	DMSO-d ₆ [1]

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	C-O	C-N	C-Cl	Aromatic CH	Solvent
4-Amino-3- chlorophenol	148.9	139.1	119.8	124.5, 116.3, 115.5	DMSO-d6
4- Aminophenol	153.70[1]	131.82[1]	-	168.09, 113.18[1]	DMSO-d ₆ [1]
3- Chlorophenol	155.4	-	134.7	130.3, 121.2, 115.5, 113.4	CDCl ₃
2-Amino-4- chlorophenol	143.42[1]	139.00[1]	123.50[1]	115.75, 115.66, 113.86[1]	DMSO-d ₆ [1]



Table 3: FTIR Spectroscopic Data (Wavenumber cm⁻¹)

Compound	O-H Stretch	N-H Stretch	C-Cl Stretch	Aromatic C=C Stretch
4-Amino-3- chlorophenol	~3300-3500 (broad)	~3200-3400	~700-800	~1450-1600
4-Aminophenol	3200-3570 (broad)	3264, 3152	-	1612
3-Chlorophenol	~3200-3600 (broad)	-	~700-850	~1400-1600
2-Amino-4- chlorophenol	~3300-3500 (broad)	~3200-3400	~750-850	~1450-1600

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions
4-Amino-3-chlorophenol	143/145 (Cl isotope pattern)	108, 80
4-Aminophenol	109	80
3-Chlorophenol	128/130 (Cl isotope pattern)	93, 65
2-Amino-4-chlorophenol	143/145 (Cl isotope pattern)[2]	108, 80[2]

Table 5: UV-Vis Spectroscopic Data (λmax [nm])

Compound	$\pi \to \pi^* \text{ Transitions}$	Solvent
4-Amino-3-chlorophenol	Data not readily available	-
4-Aminophenol	194, 218, 272[3][4]	Acidic mobile phase[3][4]
3-Chlorophenol	~210, ~275	-
2-Amino-4-chlorophenol	Data not readily available	-



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of ¹H and ¹³C nuclei.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.



- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
 - Gently mix the sample and KBr until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[5]
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - The sample is vaporized and enters the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[7][8]
 - This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), and induces fragmentation.[7][8]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly of conjugated systems.

Protocol:



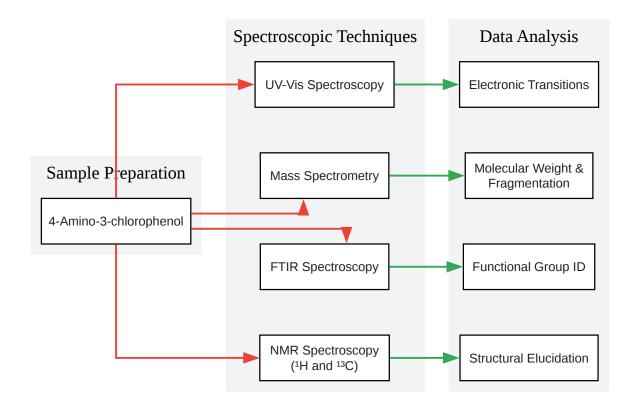
· Sample Preparation:

- Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
- The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- · Data Acquisition:
 - Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
 - Place the cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) to obtain the absorption spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λmax).
 - The absorbance values can be used for quantitative analysis if a calibration curve is prepared.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of **4-Amino-3-chlorophenol**.

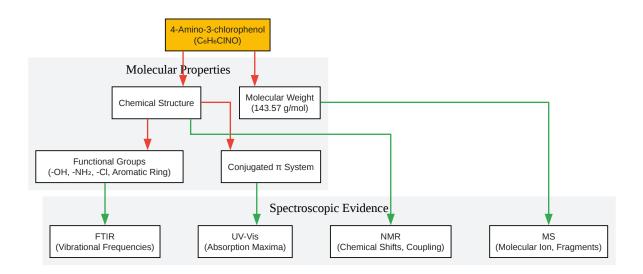




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Caption: General workflow for the spectroscopic characterization of **4-Amino-3-chlorophenol**.





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Caption: Relationship between molecular properties and spectroscopic data for **4-Amino-3-chlorophenol**.

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